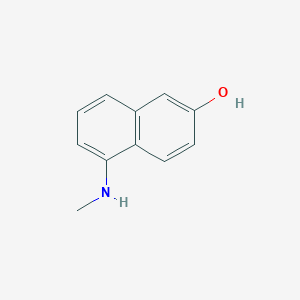

5-(Methylamino)-2-hydroxy-naphthalene

Description

5-(Methylamino)-2-hydroxy-naphthalene is a naphthalene derivative featuring a methylamino (-NHCH₃) group at the 5-position and a hydroxyl (-OH) group at the 2-position. These substituents confer distinct physicochemical properties, including altered solubility, electronic distribution, and biological interactions compared to unsubstituted naphthalene or its methylated analogs.

Properties

CAS No. |

377734-60-6 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-(methylamino)naphthalen-2-ol |

InChI |

InChI=1S/C11H11NO/c1-12-11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,12-13H,1H3 |

InChI Key |

CYTDLXHFVYVISM-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC2=C1C=CC(=C2)O |

Canonical SMILES |

CNC1=CC=CC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Dihydroxynaphthalene Derivatives

One of the established methods involves the reaction of dihydroxynaphthalene with a nitrogen donor source (such as methylamine or methylamine precursors) in the presence of sodium sulfite under mild conditions.

-

- 2,7-Dihydroxynaphthalene is heated with an excess of sodium sulfite and the chosen nitrogen donor (e.g., methylamine) at temperatures below reflux (typically below 100 °C) for up to 4 hours.

- The reaction proceeds without the need for free amine in the vapor phase, allowing operation at ambient pressure and safer conditions without volatile amine emissions.

- After reaction completion, the mixture is cooled and extracted with an organic solvent like ethyl acetate or dichloromethane.

- The amino-hydroxynaphthalene product is isolated by standard workup procedures.

-

- Mild reaction conditions (ambient pressure, <100 °C).

- No requirement for reflux or pressurized containment.

- High yields of amino-hydroxynaphthalene derivatives.

- Avoidance of volatile amine emissions enhances safety and environmental profile.

- The amino-hydroxynaphthalenes can be further derivatized (alkylation, arylation) for applications in biotechnology, pharmaceuticals, and dyes.

Reference Example :

This method was described in a patent detailing the preparation of amino-hydroxy-naphthalene derivatives, emphasizing the mildness and safety of the process, and its applicability to compounds like 5-(methylamino)-2-hydroxy-naphthalene.

Multicomponent Condensation Approach via β-Naphthol, Benzaldehyde, and Amines

Another synthetic strategy involves a three-component condensation system using β-naphthol, benzaldehyde, and ethylenediamine or methylamine derivatives to build substituted amino-naphthol compounds.

-

- β-Naphthol (2-hydroxynaphthalene) is reacted with benzaldehyde and an amine (e.g., ethylenediamine or methylamine) in ethanol under stirring at room temperature for extended periods (up to 72 hours).

- The reaction mixture is concentrated, diluted with water, and extracted with an organic solvent such as chloroform.

- The crude product is purified by crystallization from methanol-water mixtures.

-

- Simple reaction setup and mild conditions (room temperature, ethanol solvent).

- Good yields (reported around 75%).

- Straightforward purification by crystallization.

- Amenable to structural confirmation by IR, NMR, and mass spectrometry.

This approach can be adapted for the preparation of 5-(methylamino)-2-hydroxy-naphthalene by selecting appropriate amine precursors and reaction conditions.

Post-Amination Functionalization via Carbodiimide-Mediated Coupling

For further functionalization or synthesis of complex derivatives containing the 5-(methylamino)-2-hydroxy-naphthalene moiety, carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are employed.

-

- The amino-naphthol intermediate is reacted with carboxylic acids (e.g., dinitrobenzoic acid) in the presence of carbodiimide coupling agents in solvents like methanol or acetonitrile-water mixtures.

- The reaction is conducted at room temperature for extended times (typically 72 hours).

- The product is isolated by solvent removal and crystallization.

-

- Yields vary from 45% to 68% depending on the method and reagents used.

- The products exhibit well-defined melting points and spectroscopic signatures confirming their structure.

Utility :

- This method allows the synthesis of amide derivatives and other conjugates of the amino-hydroxynaphthalene core, expanding its application scope.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Reaction Conditions | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,7-Dihydroxynaphthalene + Sodium Sulfite + Methylamine | <100 °C, ambient pressure, 4 hours | Sodium sulfite, methylamine | High | Mild, safe, no volatile amine vapors |

| 2 | β-Naphthol + Benzaldehyde + Methylamine/Ethylenediamine | Ethanol, room temperature, 72 hours | Ethanol solvent | ~75 | Simple, mild, crystallization purification |

| 3 | Amino-naphthol intermediate + Dinitrobenzoic acid + Carbodiimide | Room temperature, 72 hours | Carbodiimide coupling agents | 45-68 | For amide derivatives, extended reaction time |

Analytical and Characterization Data Supporting Preparation

- Infrared Spectroscopy (IR) : Characteristic O–H stretching around 3300–3500 cm⁻¹, N–H stretching for amino groups, and aromatic C=C stretches confirm functional groups.

- Nuclear Magnetic Resonance (NMR) : ¹H NMR shows signals for aromatic protons, methylamino protons (typically triplets or broad singlets), and hydroxyl protons. ¹³C NMR confirms aromatic carbons and substituted positions.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with expected molecular weights confirm molecular integrity.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and oxygen percentages closely match calculated values, confirming purity.

Research Findings and Practical Considerations

- The direct amination method (Method 1) is advantageous for industrial scale due to its mildness, safety, and environmental benefits.

- The multicomponent condensation (Method 2) provides a versatile laboratory-scale approach with good yields and straightforward purification.

- Carbodiimide-mediated coupling (Method 3) is valuable for synthesizing derivatives for specialized applications, albeit with moderate yields and longer reaction times.

- Reaction times vary from a few hours to several days depending on method and scale.

- Solvent choice influences extraction and purification efficiency; common solvents include ethyl acetate, dichloromethane, ethanol, methanol, and mixtures thereof.

- Temperature control is critical to avoid side reactions such as bis-substitution or decomposition.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-hydroxy-naphthalene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes.

Scientific Research Applications

5-(Methylamino)-2-hydroxy-naphthalene has several applications in scientific research:

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-hydroxy-naphthalene involves its interaction with various molecular targets. The compound can form strong intramolecular hydrogen bonds, which influence its reactivity and interactions with other molecules . It can also participate in electron transfer reactions, contributing to its biological and chemical activities.

Comparison with Similar Compounds

Metabolic Pathways

- Naphthalene and Methylnaphthalenes : Metabolized via cytochrome P450-mediated oxidation, producing reactive intermediates (e.g., epoxides) that deplete glutathione and cause cellular damage . 2-Methylnaphthalene is metabolized more slowly than naphthalene, leading to delayed but similar toxic effects (e.g., lung lesions) .

- 5-(Methylamino)-2-hydroxy-naphthalene: The hydroxyl group likely promotes phase II conjugation (e.g., glucuronidation), bypassing reactive intermediate formation. The methylamino group may undergo N-demethylation or acetylation, reducing acute toxicity compared to methylnaphthalenes .

Toxicity Endpoints

- Acute Toxicity: Naphthalene and its methyl derivatives induce hemolytic anemia, cataracts, and respiratory tract damage in rodents at doses ≥50 mg/kg . For 5-(Methylamino)-2-hydroxy-naphthalene, conjugation pathways may mitigate such effects, though chronic exposure risks (e.g., renal or hepatic stress) remain plausible.

- Environmental Persistence : The hydroxyl group increases biodegradability compared to methylnaphthalenes, which persist in sediments due to hydrophobicity .

Species and Cell-Type Specificity

Naphthalene derivatives exhibit species-specific toxicity; for example, mice are more susceptible to nasal lesions than rats . While data on 5-(Methylamino)-2-hydroxy-naphthalene are lacking, its polar structure may reduce penetration into lipid-rich tissues, limiting cross-species toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.